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molecular formula C14H18N2O5 B8582292 8-(3-Methoxy-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane

8-(3-Methoxy-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No. B8582292
M. Wt: 294.30 g/mol
InChI Key: XDYQILYENWMGAA-UHFFFAOYSA-N
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Patent
US08318702B2

Procedure details

To a mixture of 4-fluoro-2-methoxy-1-nitrobenzene (5 g), potassium carbonate (10 g) and N,N-dimethylformamide (50 mL), 1,4-dioxa-8-azaspiro[4.5]decane (5 g) was added and stirred overnight at 70° C. The reaction mixture was diluted with water (150 mL), and the precipitated solid was collected by filtration and washed with diethyl ether to give 8-(3-methoxy-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane (7.86 g) as a light-yellow solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[C:4]([O:11][CH3:12])[CH:3]=1.C(=O)([O-])[O-].[K+].[K+].CN(C)C=O.[O:24]1[C:28]2([CH2:33][CH2:32][NH:31][CH2:30][CH2:29]2)[O:27][CH2:26][CH2:25]1>O>[CH3:12][O:11][C:4]1[CH:3]=[C:2]([N:31]2[CH2:32][CH2:33][C:28]3([O:27][CH2:26][CH2:25][O:24]3)[CH2:29][CH2:30]2)[CH:7]=[CH:6][C:5]=1[N+:8]([O-:10])=[O:9] |f:1.2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC1=CC(=C(C=C1)[N+](=O)[O-])OC
Name
Quantity
10 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
5 g
Type
reactant
Smiles
O1CCOC12CCNCC2
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred overnight at 70° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
the precipitated solid was collected by filtration
WASH
Type
WASH
Details
washed with diethyl ether

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC=1C=C(C=CC1[N+](=O)[O-])N1CCC2(OCCO2)CC1
Measurements
Type Value Analysis
AMOUNT: MASS 7.86 g
YIELD: CALCULATEDPERCENTYIELD 91.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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